3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

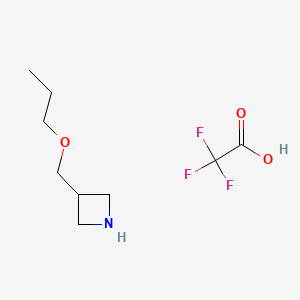

3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid is a chemical compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with propoxymethyl groups and trifluoroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azetidine derivatives with different substituents.

Scientific Research Applications

3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. The trifluoroacetic acid moiety can enhance the compound’s lipophilicity and membrane permeability, allowing it to reach intracellular targets more effectively.

Comparison with Similar Compounds

Similar Compounds

- 3-(Methoxymethyl)azetidine;2,2,2-trifluoroacetic acid

- 3-(Ethoxymethyl)azetidine;2,2,2-trifluoroacetic acid

- 3-(Butoxymethyl)azetidine;2,2,2-trifluoroacetic acid

Uniqueness

3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid is unique due to its specific combination of the propoxymethyl group and trifluoroacetic acid. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Biological Activity

The compound 3-(Propoxymethyl)azetidine;2,2,2-trifluoroacetic acid is an azetidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on recent research findings.

Overview of Azetidines

Azetidines are four-membered cyclic amines that are significant in drug development due to their ability to interact with various biological targets. The introduction of functional groups, such as trifluoroacetic acid, can modulate their pharmacokinetic and pharmacodynamic properties, enhancing their therapeutic potential.

Biological Activity

Recent studies have highlighted the biological activities of azetidine derivatives, particularly their antimicrobial and anti-inflammatory effects. The compound has been investigated for its interaction with G-protein coupled receptors (GPCRs), specifically the free fatty acid receptor 2 (FFA2).

Antimicrobial Activity

- Tuberculosis Inhibition : A series of azetidine derivatives have shown potent bactericidal activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) below 10 μM. The mode of action involves interference with cell envelope biogenesis, particularly mycolic acid biosynthesis, which is crucial for the survival of the bacteria .

- Resistance Profile : Notably, these compounds have demonstrated no detectable drug resistance, making them promising candidates for treating multidrug-resistant strains of tuberculosis .

Anti-inflammatory Activity

Research indicates that azetidine derivatives can act as antagonists of FFA2, a receptor involved in mediating inflammatory responses. The most advanced compound from this class has shown nanomolar potency and significant inhibition of neutrophil migration in vitro .

Synthesis and Optimization

The synthesis of azetidine derivatives typically involves several strategies to enhance yield and bioactivity. For instance:

- Synthetic Routes : A recent study reported efficient synthetic pathways for creating azetidine derivatives with various substituents that influence their biological activity .

- Optimization : Through multiparametric optimization, researchers have improved the pharmacokinetic properties of these compounds, leading to better efficacy in biological assays .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on azetidine derivatives:

Pharmacokinetics and Safety

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. For example, BGAz-005 exhibited a significantly higher total body exposure compared to other derivatives tested at similar dosages .

Safety Profile

While specific toxicity data for this compound is limited, general safety assessments for azetidines indicate a need for thorough evaluation due to potential side effects associated with fluorinated compounds.

Properties

Molecular Formula |

C9H16F3NO3 |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

3-(propoxymethyl)azetidine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H15NO.C2HF3O2/c1-2-3-9-6-7-4-8-5-7;3-2(4,5)1(6)7/h7-8H,2-6H2,1H3;(H,6,7) |

InChI Key |

XQPRMXMRFMJRTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC1CNC1.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.